1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound features a piperidine core substituted with a benzenesulfonyl group at position 1 and a 1,2,4-oxadiazole-linked 2-methylphenyl moiety at position 2. The benzenesulfonyl group is substituted with methoxy (2-position) and methyl (5-position) groups, while the oxadiazole ring is functionalized with a 2-methylphenyl group. Similar compounds often exhibit variations in sulfonyl/benzoyl substituents, oxadiazole ring substituents, and piperidine modifications, which influence their biological activity and physicochemical properties .
Properties
IUPAC Name |
5-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-16-10-11-20(29-3)21(13-16)31(27,28)26-12-6-8-18(15-26)14-22-24-23(25-30-22)19-9-5-4-7-17(19)2/h4-5,7,9-11,13,18H,6,8,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQWAVCBOPUDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 398.52 g/mol
Structural Features
- Piperidine Ring : Known for its role in various pharmacological activities, including anesthetic effects and enzyme inhibition.
- Oxadiazole Moiety : Often associated with antibacterial and antifungal properties.
- Sulfonyl Group : Contributes to the compound's solubility and reactivity, enhancing its biological interactions.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. In a study examining a series of synthesized compounds, those similar to our target compound demonstrated:
- Moderate to strong activity against :
- Salmonella typhi
- Bacillus subtilis
- Weak to moderate activity against :
- Escherichia coli
- Staphylococcus aureus
The most active compounds showed IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic use against bacterial infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated through various assays:
- Acetylcholinesterase (AChE) Inhibition :
- Compounds with similar structures exhibited strong inhibitory effects, which are crucial in treating conditions like Alzheimer's disease.
- Urease Inhibition :
Binding Affinity Studies
Bovine serum albumin (BSA) binding studies revealed that the compound interacts effectively with serum proteins, which is vital for understanding its pharmacokinetics. High binding affinity can enhance the bioavailability of the drug in systemic circulation .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several oxadiazole-piperidine derivatives and evaluated their biological activities. The findings indicated that:
- The presence of both oxadiazole and piperidine increased antibacterial activity.
- The best-performing compounds were identified for further development as potential pharmaceuticals .
Case Study 2: Mechanistic Studies
Mechanistic studies involving molecular docking simulations provided insights into how these compounds interact at the molecular level with target enzymes. These studies suggested that specific interactions between the sulfonyl group and amino acid residues in target proteins are responsible for the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Properties
- Sulfonyl vs.
- Oxadiazole Substituents : The 2-methylphenyl group on the oxadiazole ring in the target compound offers moderate steric bulk and lipophilicity, contrasting with the 4-fluorophenyl group in (polarity-enhancing) and the unsubstituted phenyl group in (simpler hydrophobic interactions).
- Piperidine Modifications : The methyl group on the piperidine ring in and may reduce conformational flexibility compared to the unmodified piperidine in the target compound, affecting receptor binding .
Physicochemical and Bioavailability Considerations
- Molecular Mass and Solubility : The target compound’s estimated mass (~447.5 g/mol) falls within the range of orally bioavailable drugs, whereas the pyridine-containing derivative (504.58 g/mol) may face solubility challenges despite its sulfonyl group .
- Lipophilicity : The 2-methylphenyl and benzenesulfonyl groups in the target compound likely confer balanced logP values, contrasting with the highly lipophilic 2,4-dimethylbenzoyl derivative (predicted density: 1.173 g/cm³) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
